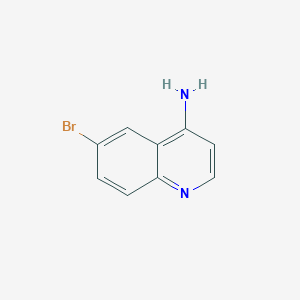

4-Amino-6-bromoquinoline

Descripción

Significance of Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the chemical sciences. orientjchem.orgresearchgate.net Its unique structural features have made it a privileged scaffold in drug discovery and a versatile building block in organic synthesis. orientjchem.orgnih.govcymitquimica.com The quinoline nucleus is present in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. orientjchem.orgnih.govbenthamdirect.com The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its electronic and steric properties, making it a highly adaptable framework for developing novel molecules with tailored functions. orientjchem.org

Overview of Halogenated and Aminated Quinolines in Contemporary Research

Among the vast landscape of quinoline derivatives, halogenated and aminated quinolines have garnered considerable attention in contemporary research. The introduction of halogen atoms, such as bromine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. rsc.org Similarly, the amino group can serve as a key pharmacophore, a reactive handle for further chemical transformations, or a group that enhances solubility and biological activity. nih.govcncb.ac.cn The combination of both halogen and amine functionalities on a quinoline core creates a unique chemical entity with a distinct reactivity profile and potential for diverse applications, particularly in the development of new therapeutic agents and advanced materials. nih.govcncb.ac.cnnih.gov

Research Context of 4-Amino-6-bromoquinoline within Quinoline Chemistry

Within the specialized area of halogenated and aminated quinolines, this compound stands out as a compound of growing interest. chemimpex.comtheclinivex.com Its specific substitution pattern, with an amino group at the 4-position and a bromine atom at the 6-position, makes it a valuable intermediate for synthesizing more complex molecules. lookchem.com This compound serves as a crucial building block in the construction of novel chemical libraries for screening against various diseases and for the development of functional materials. cymitquimica.comlookchem.com The strategic placement of the amino and bromo groups allows for selective chemical modifications, providing a pathway to a wide range of derivatives with potentially enhanced biological or physical properties.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-bromoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXZGQRYAJYZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373346 | |

| Record name | 4-Amino-6-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65340-73-0 | |

| Record name | 4-Amino-6-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromoquinolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Amino 6 Bromoquinoline and Its Precursors

Established Synthetic Routes to 4-Amino-6-bromoquinoline

The preparation of this compound often relies on well-established, multi-step sequences that leverage classical organic reactions to build and functionalize the heterocyclic system.

The introduction of a bromine atom onto the quinoline (B57606) ring is a key step in synthesizing bromo-substituted quinolines. Electrophilic aromatic substitution is the primary mechanism for this transformation. The position of bromination is directed by the existing substituents on the ring. For precursors to this compound, the bromine is typically introduced at the C-6 position by starting with a precursor that directs bromination to that site, such as 4-bromoaniline (B143363), which is then used in a cyclization reaction. patsnap.com Direct bromination of quinoline itself can be complex, while bromination of activated precursors like quinolin-4-ones can occur at various positions depending on the reaction conditions and the nature of other substituents. researchgate.net For instance, studies on 2-methylquinolin-4(1H)-ones have shown that bromination can occur at the C-3 and C-6 positions. A common method for bromination involves using molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the halogenating agent.

The introduction of the amino group at the C-4 position is a critical step. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 4-position. A highly effective precursor for this purpose is 6-bromo-4-chloroquinoline (B1276899). patsnap.comatlantis-press.com The chlorine atom at the C-4 position is significantly more reactive towards nucleophiles than the bromine atom at the C-6 position, allowing for selective substitution. This reaction is typically carried out using ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) to introduce the amino group. researchgate.net

Alternative modern methods include palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. nih.govresearchgate.net This reaction could theoretically be applied to a precursor like 4,6-dibromoquinoline. However, controlling the regioselectivity to achieve mono-amination at the C-4 position can be challenging, as the C-4 position is generally more reactive. nih.gov

Many synthetic routes to this compound begin with a commercially available, pre-substituted benzene (B151609) derivative, most commonly 4-bromoaniline. patsnap.comatlantis-press.comjst.go.jp This starting material is then used in a cyclization reaction to construct the quinoline ring system, which already contains the required bromine at the 6-position.

Several classical named reactions are employed for this purpose:

Conrad-Limpach and Knorr Syntheses: These reactions involve the condensation of an aniline (B41778) with a β-ketoester, such as ethyl acetoacetate. researchgate.netwikipedia.orgsynarchive.com The reaction of 4-bromoaniline with a β-ketoester leads to an intermediate anilide or enamine, which is then cyclized under high heat (around 250 °C) or acidic conditions to form a 6-bromo-hydroxyquinoline derivative (e.g., 6-bromoquinolin-4-ol (B142416) or 6-bromo-4-methylquinolin-2(1H)-one). researchgate.netwikipedia.org

Skraup and Doebner-von Miller Reactions: The Skraup synthesis uses glycerol, sulfuric acid, and an oxidizing agent (like sodium 3-nitrobenzenesulfonate) with an aniline to produce the quinoline. rsc.org Starting with 4-bromoaniline would yield 6-bromoquinoline (B19933). The Doebner-von Miller reaction is a related synthesis using α,β-unsaturated carbonyl compounds. rsc.orgnih.gov

A prevalent and efficient pathway starts from 4-bromoaniline and proceeds through a 6-bromoquinolin-4-ol intermediate. This intermediate is then converted to the more reactive 6-bromo-4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃). patsnap.comatlantis-press.comjst.go.jp The final step is the amination of this chloro-derivative to yield this compound. researchgate.net

Table 1: Example of a Multistep Synthesis Pathway

| Step | Starting Material | Reagents | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| 1 | 4-bromoaniline | Ethyl propiolate, then heat in diphenyl ether | 6-bromoquinolin-4(1H)-one | ~77% | patsnap.comgoogle.com |

| 2 | 6-bromoquinolin-4(1H)-one | POCl₃, DMF (cat.) | 6-bromo-4-chloroquinoline | 81-92% | patsnap.comatlantis-press.com |

Recent advancements in synthetic chemistry have introduced more efficient and environmentally benign methods for preparing quinoline derivatives. While the classical syntheses are robust, they often require harsh conditions, such as high temperatures and strong acids.

Modern variations of the Friedländer synthesis , which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, utilize a range of catalysts to proceed under milder conditions. wikipedia.orgorganic-chemistry.orgacs.org Catalysts such as iodine, p-toluenesulfonic acid, and various Lewis acids have been shown to be effective. wikipedia.orgijstr.org A relevant precursor for this synthesis would be 2-amino-5-bromobenzaldehyde. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool to accelerate many organic reactions, including the synthesis of quinolines. ijstr.org It can significantly reduce reaction times and improve yields for steps like palladium-catalyzed aminations, offering a notable improvement over conventional heating methods.

Transition-metal-catalyzed reactions , beyond the aminations mentioned earlier, also include methods for constructing the quinoline core itself through C-H activation and annulation strategies, providing novel entries into substituted quinoline systems. rsc.org

Multistep Synthetic Sequences for Substituted Quinoline Precursors

Functionalization and Derivatization of this compound

The structure of this compound contains two primary sites for further chemical modification: the amino group at the C-4 position and the bromo group at the C-6 position.

The bromine atom at the C-6 position of the quinoline ring serves as a versatile handle for introducing further molecular diversity through nucleophilic substitution reactions. While direct SNAr at the C-6 position is less facile than at the C-2 or C-4 positions, the bromine can be effectively replaced using modern cross-coupling methodologies.

Palladium-catalyzed cross-coupling reactions are particularly useful for this purpose. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-6 position.

Suzuki-Miyaura Coupling: The bromine atom can be substituted with various aryl or heteroaryl groups by reacting this compound with a corresponding boronic acid in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This reaction can be used to replace the bromine atom with a variety of primary or secondary amines, leading to the synthesis of 4,6-diaminoquinoline derivatives. nih.govresearchgate.netnih.gov

Sonogashira Coupling: This allows for the introduction of alkyne functionalities by coupling with a terminal alkyne using a palladium-copper co-catalytic system. nih.gov

These derivatization reactions are crucial for creating libraries of related compounds for various research applications, such as in medicinal chemistry.

Table 2: Examples of Derivatization via Nucleophilic Substitution of Bromine

| Reaction Type | Nucleophile/Coupling Partner | Catalyst System (Typical) | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6-Aryl-4-aminoquinoline | nih.gov |

| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst, Ligand, Base | 6-(R¹R²-amino)-4-aminoquinoline | nih.govnih.gov |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-4-aminoquinoline | nih.gov |

Electrophilic Substitution Reactions

Electrophilic substitution reactions are fundamental to the functionalization of the quinoline ring system. The introduction of bromo and amino functionalities often proceeds through pathways involving electrophilic attack.

Bromination: The direct bromination of quinoline can be challenging, often requiring specific conditions to achieve desired regioselectivity. libretexts.org The use of N-Bromosuccinimide (NBS) is a common strategy. researchgate.net A notable method involves the NBS-mediated oxidative bromination/dehydrogenation of tetrahydroquinolines, which proceeds under mild, metal-free conditions. researchgate.netmasterorganicchemistry.com This reaction cascade is believed to occur via an initial electrophilic bromination on the electron-rich benzene portion of the ring, which is activated by the amino group in the tetrahydroquinoline precursor. acs.org In strongly acidic media, such as concentrated sulfuric acid, quinoline can be brominated, with the protonated, deactivated pyridine (B92270) ring directing the substitution to the benzenoid ring. scispace.com

Amination: While direct electrophilic amination of an unactivated quinoline ring is not standard, related processes on activated precursors like quinoline N-oxides are well-documented. total-synthesis.com These reactions are often described as electrophilic aminations and are typically catalyzed by transition metals. For instance, copper(II) acetate (B1210297) can catalyze the C–H bond functionalization and amination of quinoline N-oxides using O-benzoyl hydroxylamines as electrophilic aminating reagents. researchgate.net Another approach utilizes cobalt catalysts with anthranils serving as the electrophilic partner to generate condensed quinoline structures.

Cross-Coupling Reactions and Quinoline Functionalization

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, providing a versatile route to functionalized quinoline derivatives from bromoquinoline precursors. total-synthesis.com The bromine atom at the C-6 position of the quinoline ring serves as an effective handle for these transformations.

Various palladium-catalyzed cross-coupling reactions are employed, with the Suzuki-Miyaura coupling being one of the most prevalent methods for forming biaryl compounds from haloquinolines and arylboronic acids. Research has shown that polybromoquinolines can undergo regioselective cross-coupling. For instance, in certain dibromoquinolines, a Sonogashira coupling reaction occurs selectively at the C-6 position. researchgate.netmasterorganicchemistry.com 6-Bromoquinoline itself is a highly reactive electrophile in Suzuki-Miyaura couplings with both electron-rich and electron-deficient nucleophiles. Other significant cross-coupling reactions include the Negishi coupling, which utilizes organozinc reagents to functionalize iodoquinolines.

Below is a table summarizing key cross-coupling reactions used in quinoline functionalization:

| Reaction Name | Catalyst/Reagents | Substrate Example | Product Type | Reference(s) |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | 6-Bromoquinoline | Aryl-substituted quinolines | masterorganicchemistry.com |

| Sonogashira | Pd(OAc)₂/L1 | Dibromoquinoline | Alkynyl-substituted quinolines | researchgate.netmasterorganicchemistry.com |

| Negishi | Ni(acac)₂, Pd catalysts | Iodoquinoline, Benzylic zinc reagents | Aryl/Alkyl-substituted quinolines | |

| Heck | Pd(OAc)₂ | Haloquinolines | Alkenyl-substituted quinolines | total-synthesis.com |

Nitration and Reduction Strategies for Amino-Bromoquinoline Derivatives

A classic and effective two-step strategy for synthesizing amino-bromoquinoline derivatives involves the nitration of a bromoquinoline precursor followed by the chemical reduction of the nitro group. This pathway is instrumental in producing compounds like 5-amino-6-bromoquinoline.

Nitration: The introduction of a nitro group onto the bromoquinoline scaffold is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitration of 6-bromoquinoline can yield 6-bromo-5-nitroquinoline. The regioselectivity of this reaction can be influenced by pre-modifying the substrate; for example, converting the quinoline to its N-oxide derivative can alter the positions susceptible to nitration due to changes in the electronic landscape of the ring system. The presence of the bromine atom at C-6, with its electron-withdrawing inductive effect, helps direct the incoming nitro group to the C-5 position.

Reduction: Following nitration, the nitro-bromoquinoline intermediate is reduced to the corresponding amino-bromoquinoline. A common laboratory method for this transformation is the use of iron powder (Fe) in acetic acid (CH₃COOH), which effectively reduces the nitro group to an amine. Other reducing agents, such as hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Palladium), are also employed for this purpose.

The synthesis of 5-amino-6-bromoquinoline from 6-bromoquinoline exemplifies this strategy:

| Step | Reaction | Typical Reagents | Intermediate/Product | Reference(s) |

| 1 | Nitration | HNO₃, H₂SO₄ | 6-Bromo-5-nitroquinoline | |

| 2 | Reduction | Fe, CH₃COOH | 5-Amino-6-bromoquinoline |

Reaction Mechanisms in this compound Synthesis and Derivatization

Understanding the mechanisms behind the synthesis and further reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Mechanistic Studies of Bromination and Amination on the Quinoline Ring

Bromination Mechanism: The mechanism of bromination depends on the specific reagents and substrate. For the NBS-mediated reaction with tetrahydroquinoline, the proposed pathway begins with the electrophilic attack of bromine on the electron-rich aniline ring, a step that is activated by the secondary amine. acs.org This is followed by a sequence involving a radical pathway that leads to dehydrogenation and the formation of the aromatic quinoline ring. researchgate.netacs.org When quinoline is brominated in a superacid medium, the quinoline nitrogen is protonated, which strongly deactivates the pyridinic ring toward electrophilic attack. Consequently, the electrophilic bromine attacks the less deactivated benzenoid ring. scispace.com

Amination Mechanism: The mechanisms for the amination of quinoline derivatives, particularly N-oxides, are often complex and catalyst-dependent. Computational studies on the Ir(III)-catalyzed amidation of quinoline N-oxide indicate a multi-step process involving C-H activation, coordination of the amine source, denitrogenation, amido group insertion into the metal-carbon bond, and finally, protodemetalation to release the aminated product and regenerate the catalyst. For copper-catalyzed electrophilic aminations, a proposed mechanism involves an initial C-H activation or cupration at the C2 position, followed by reaction with the electrophilic nitrogen source and subsequent reductive elimination. In some cases, radical mechanisms are also proposed, where a nitrogen-centered radical, generated from a precursor like formamide, initiates the reaction.

Investigation of Didehydroquinoline Intermediates in Reactions

Didehydroaromatic species, or arynes, are highly reactive intermediates known to participate in certain nucleophilic substitution reactions. In quinoline chemistry, these are referred to as didehydroquinolines or quinolynes. Such intermediates are typically formed from halo-heterocycles under the influence of a very strong base, such as potassium amide (KNH₂) in liquid ammonia. masterorganicchemistry.com The reaction proceeds via an elimination-addition mechanism. For example, the reaction of 3-bromoquinoline (B21735) and 4-bromoquinoline (B50189) with potassium amide in liquid ammonia is proposed to proceed through a common 3,4-didehydroquinoline intermediate, leading to a mixture of 3-amino- and 4-aminoquinoline (B48711). Similarly, 2-amino-3-bromoquinoline and 2-amino-4-bromoquinoline are thought to react via a 3,4-didehydroquinoline intermediate to form diaminoquinoline products. masterorganicchemistry.com These reactions highlight a pathway distinct from the more common SNAr (addition-elimination) mechanism. total-synthesis.com

Ring Transformations and Rearrangements in Quinoline Reactivity

The quinoline scaffold can undergo significant skeletal rearrangements and transformations, leading to the formation of other important heterocyclic systems, notably indole (B1671886) derivatives. These reactions often proceed under specific conditions and can be triggered by various reagents or energy sources.

One documented transformation involves the conversion of quinolines to 2-formylindoles. This is achieved by first converting the quinoline into a 1-acyl-1,2-dihydroquinoline-2-phosphonate intermediate, which then undergoes ozonolysis to yield the rearranged indole product. A similar pathway starting from 1,4-dihydroquinoline (B1252258) intermediates can lead to 3-formylindoles.

More recently, methods for "skeletal editing" have been developed. A Brønsted acid-catalyzed multicomponent reaction of quinoline N-oxides with dialkyl acetylenedicarboxylates and water can generate unique 2-substituted indolines. These indolines are versatile intermediates that can be further transformed into indoles via acid-promoted fragmentation. Another novel rearrangement is triggered by photoinduced single-electron reduction, which causes 4-arylquinolines to undergo a 1,2-aryl migration and ring-contraction sequence to yield 3-(arylmethyl)indoles. These advanced methodologies demonstrate the dynamic reactivity of the quinoline ring system, allowing for its transformation into other valuable molecular architectures.

Advanced Characterization Techniques and Spectroscopic Analysis in 4 Amino 6 Bromoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Amino-6-bromoquinoline, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In this compound, the aromatic protons exhibit characteristic chemical shifts due to the electronic effects of the amino and bromo substituents on the quinoline (B57606) ring system. The electron-donating amino group generally causes an upfield shift (to lower ppm values) for nearby protons, while the electron-withdrawing bromine atom leads to a downfield shift (to higher ppm values). semanticscholar.orglibretexts.org

A representative ¹H NMR spectrum of this compound would display distinct signals for each of the non-equivalent aromatic protons. The protons on the pyridine (B92270) ring (H-2 and H-3) and the benzene (B151609) ring (H-5, H-7, and H-8) would appear as doublets or multiplets, with their coupling constants providing information about the connectivity of adjacent protons. The protons of the amino group typically appear as a broad singlet. semanticscholar.org

Table 1: Representative ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity |

| H-2 | 8.80 - 8.95 | d |

| H-3 | 7.35 - 7.50 | dd |

| H-4 | 8.10 - 8.25 | d |

| H-5 | 8.00 - 8.10 | d |

| H-7 | 7.60 - 7.75 | dd |

| H-8 | 7.70 - 7.90 | d |

| -NH₂ | 4.60 - 4.80 | s (br) |

| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions. |

¹³C NMR Spectroscopic Analysis and Chemical Shift Assignments

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms. hw.ac.uk Aromatic carbons typically resonate in the range of 100-150 ppm. The carbon atom attached to the bromine (C-6) is expected to be shifted to a lower field due to the halogen's inductive effect, while the carbon attached to the amino group (C-4) will be influenced by its electron-donating nature. hw.ac.ukorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (δ, ppm) Range |

| C-2 | 149.0 - 151.0 |

| C-3 | 120.0 - 122.0 |

| C-4 | 147.0 - 149.0 |

| C-4a | 139.0 - 141.0 |

| C-5 | 120.0 - 122.0 |

| C-6 | 118.0 - 120.0 |

| C-7 | 133.0 - 135.0 |

| C-8 | 129.0 - 131.0 |

| C-8a | 147.0 - 149.0 |

| Note: These are predicted ranges and can vary based on experimental conditions. |

Advanced NMR Techniques for Structural Elucidation

For complex molecules or to resolve ambiguities in spectral assignments, advanced NMR techniques are employed. ipb.ptresearchgate.net These two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide correlational data between different nuclei.

COSY spectra reveal proton-proton couplings, helping to establish the connectivity of protons within the quinoline ring system.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the entire molecular structure and assigning quaternary carbons (those without attached protons). mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. researchgate.net

In the IR spectrum of this compound, characteristic absorption bands would be observed. The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. asianpubs.org The C=C and C=N stretching vibrations of the quinoline ring system are expected in the 1500-1650 cm⁻¹ region. The C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically around 500-700 cm⁻¹. actascientific.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) Range |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C and C=N Stretch | 1500 - 1650 |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Bromo (-Br) | C-Br Stretch | 500 - 700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* transitions within the aromatic quinoline system. unesp.br

The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the quinoline ring. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted quinoline. unesp.br The presence of the bromine atom may also have a modest effect on the absorption spectrum. actascientific.comumaine.edu Studies on similar quinoline derivatives show that the solvent can also influence the λmax values. unesp.br

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mcmaster.ca In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, providing the exact molecular weight of the molecule. libretexts.org

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with almost equal intensity, which is a definitive indicator of the presence of one bromine atom in the molecule. chemguide.co.uk

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide structural information as the molecule breaks apart in a predictable manner upon ionization.

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction Analysis

For a definitive solid-state structure of "this compound," single crystal X-ray diffraction (SCXRD) analysis would be the premier technique. The process involves growing a suitable single crystal, which is then irradiated with an X-ray beam. The resulting diffraction pattern allows for the determination of the crystal system, space group, and unit cell dimensions.

Although a specific crystal structure for "this compound" has not been reported in the searched literature, studies on analogous compounds, such as 6-bromo-5-nitroquinoline-1-oxide, have successfully employed this technique to confirm their molecular structures. For related quinoline derivatives, monoclinic crystal systems are commonly observed. The expected crystallographic data that would be obtained for "this compound" are presented in the hypothetical table below.

Interactive Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is crucial for understanding the forces that govern the crystal packing, which in turn influence the material's physical properties.

For "this compound," the presence of the amino group and the quinoline nitrogen atom suggests the potential for significant hydrogen bonding (N-H···N or N-H···Br). Additionally, π-π stacking interactions between the quinoline ring systems are expected to play a role in the crystal packing. A hypothetical breakdown of the intermolecular contacts for "this compound" based on analyses of similar structures is provided in the table below. In many quinoline derivatives, H···H, C···H/H···C, and O···H/H···O (if applicable) interactions are found to be the most significant contributors to the crystal packing. iucr.org

Interactive Table 2: Hypothetical Hirshfeld Surface Analysis of Intermolecular Contacts for this compound

| Interaction | Contribution (%) |

| H···H | Value |

| Br···H/H···Br | Value |

| N···H/H···N | Value |

| C···H/H···C | Value |

| C···C | Value |

| Other | Value |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in elucidating its fundamental properties. These calculations are often performed using specific functionals, such as B3LYP, combined with basis sets like 6-311+G(2d,p), to achieve a balance between accuracy and computational cost. researchgate.netdergipark.org.tr

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This table presents illustrative values based on typical parameters for quinoline derivatives calculated via DFT. Specific values for this compound would require dedicated computation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C4-N (Amino) | ~1.37 Å |

| Bond Length | C6-Br | ~1.90 Å |

| Bond Length | C2=N1 (ring) | ~1.31 Å |

| Bond Length | C8a-C4a (ring) | ~1.42 Å |

| Bond Angle | C3-C4-N (Amino) | ~121° |

| Bond Angle | C5-C6-Br | ~120° |

| Dihedral Angle | H-N-C4-C3 | ~0° or ~180° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's electronic behavior and reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO band gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller band gap suggests that the molecule can be more easily excited and is generally more reactive.

In this compound, the electron-donating amino group is expected to raise the HOMO energy level, while the electron-withdrawing bromine atom and the quinoline nitrogen influence both HOMO and LUMO levels. DFT calculations for similar compounds, like 6-Bromo-5-nitroquinoline, show a HOMO-LUMO gap of 3.68 eV, highlighting its potential reactivity. Studies on other substituted quinolines demonstrate that amino groups significantly alter the electronic charge distribution and shift absorption wavelengths. unesp.br

Table 2: Representative FMO Data for Substituted Quinolines Note: This table includes data from related quinoline compounds to illustrate typical energy values.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 6-Bromo-5-nitroquinoline | -7.45 | -3.77 | 3.68 | |

| 6-Bromo-5-nitroquinoline-1-oxide | Not Specified | Not Specified | 3.2 | |

| 5-Methylaminoquinoline | -5.23 | -1.54 | 3.69 | chemrxiv.org |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into localized bonds and lone pairs, which align with the familiar Lewis structure concept. uni-muenchen.de This analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis provides a quantitative measure of their energetic significance through second-order perturbation theory. uni-muenchen.de

For this compound, significant ICT is expected. The lone pair electrons on the amino nitrogen (donor) can interact with the antibonding π* orbitals of the quinoline ring (acceptor). Similarly, lone pairs on the bromine atom can participate in such interactions. These donor-acceptor interactions stabilize the molecule. The magnitude of the stabilization energy (E(2)) calculated in NBO analysis indicates the strength of these intramolecular charge transfers. researchgate.net

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions Note: This table shows hypothetical but chemically reasonable interactions and stabilization energies for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N12 | π* (C4-C5) | ~45.5 | π-conjugation |

| LP (1) N12 | π* (C2-C3) | ~38.2 | π-conjugation |

| LP (1) Br11 | π* (C6-C7) | ~5.1 | Hyperconjugation |

| π (C5-C6) | π* (C7-C8) | ~20.0 | Intra-ring delocalization |

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. researchgate.net

Infrared (IR) Frequencies: Theoretical calculations can determine the vibrational frequencies of a molecule. These computed frequencies correspond to the absorption bands seen in an experimental IR spectrum. For this compound, characteristic vibrations would include N-H stretching of the amino group (typically 3300-3500 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), and vibrations of the C=C and C=N bonds within the quinoline ring (1400-1600 cm⁻¹). libretexts.org The C-Br stretching vibration is expected at a lower wavenumber. Comparing the predicted spectrum with an experimental one helps validate the computational model.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. These theoretical values serve as a powerful complement to experimental data for assigning specific signals to the correct nuclei in the molecule. dergipark.org.trsemanticscholar.org

Table 4: Predicted vs. Experimental IR Frequencies for Key Functional Groups in Quinoline Derivatives Note: Experimental values are drawn from various bromo- and amino-quinoline derivatives to provide context.

| Vibrational Mode | Predicted Range (cm⁻¹) | Experimental Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch (Amine) | ~3400 - 3500 | ~3200 - 3600 | |

| Aromatic C-H Stretch | ~3050 - 3150 | ~3058 - 3083 | nih.govacs.org |

| C=C / C=N Ring Stretch | ~1450 - 1600 | ~1471 - 1583 | nih.govacs.org |

| C-Br Stretch | ~500 - 650 | Below fingerprint region | N/A |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Molecular Dynamics Simulations

While DFT calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the behavior of a molecule over time. MD simulations model the movements and interactions of atoms by solving Newton's equations of motion. For this compound, MD could be used to study its conformational flexibility, its diffusion in a solvent, or its interaction with a biological target like an enzyme or receptor. Studies on related quinoline derivatives have used MD simulations to understand their binding modes and stability within protein active sites, demonstrating the utility of this approach in a drug discovery context. frontiersin.org

Quantum Chemical Calculations for Reactivity Prediction

Beyond the HOMO-LUMO gap, quantum chemical calculations offer a suite of tools for predicting chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It identifies regions that are rich in electrons (negative potential, colored red or yellow) and regions that are electron-poor (positive potential, colored blue). For this compound, the MEP would likely show a negative potential around the nitrogen of the amino group, making it a likely site for electrophilic attack or hydrogen bonding. Positive regions might be found around the hydrogen atoms of the amino group.

Computational Studies on Electronic and Nonlinear Optical (NLO) Properties

Computational investigations into the electronic and NLO properties of quinoline derivatives are crucial for their application in optoelectronics and materials science. rsc.org These studies typically focus on understanding how the substitution pattern on the quinoline ring influences the molecule's electronic behavior, such as the distribution of electron density, the energy of frontier molecular orbitals (HOMO and LUMO), and the intramolecular charge transfer (ICT) characteristics. rsc.orgresearchgate.net

Research on analogous compounds, such as 6-aminoquinoline (B144246) (6AQ), has utilized DFT and TD-DFT approaches to explore these properties. researchgate.net For instance, the position of the amino group, an electron-donating substituent, significantly impacts the electronic structure. In this compound, the amino group at the 4-position and the bromo group at the 6-position are expected to create a push-pull system, which is a key feature for enhancing NLO properties. The amino group acts as an electron donor, while the bromo group, being electron-withdrawing, and the quinoline ring itself act as electron acceptors. rsc.orgmdpi.com This arrangement facilitates intramolecular charge transfer upon electronic excitation, a critical factor for a significant NLO response. rsc.org

The NLO properties, including polarizability (α) and the first-order hyperpolarizability (β), are key parameters that quantify the potential of a molecule for NLO applications. researchgate.net Computational studies on various quinoline derivatives have shown that the magnitude of these properties is highly dependent on the nature and position of substituents. tandfonline.com For example, in a study of 6-aminoquinoline, the calculated dipole moment (μ), mean polarizability (<α>), and mean first-order hyperpolarizability (<β>) were found to be significant, suggesting its potential for NLO applications. researchgate.net It is anticipated that the combined effect of the amino and bromo substituents in this compound would lead to a notable NLO response.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from computational studies. tandfonline.com A smaller HOMO-LUMO gap generally correlates with higher reactivity and a larger first hyperpolarizability (β), which is desirable for NLO materials. mdpi.comtandfonline.com In quinoline derivatives, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting regions. For this compound, the HOMO would likely be associated with the amino group and the benzene part of the quinoline ring, and the LUMO with the pyridine part of the ring system.

Table 1: Calculated Electronic and NLO Properties of a Related Compound (6-Aminoquinoline) This table presents data for 6-aminoquinoline as a reference to infer the potential properties of this compound. The values were computed using DFT.

| Property | Calculated Value |

| Dipole Moment (μ) | 2.2744 D |

| Mean Polarizability (<α>) | 17.3225 × 10-24 esu |

| Mean First Hyperpolarizability (<β>) | 4.222 × 10-30 esu |

| Data sourced from a computational study on 6-aminoquinoline. researchgate.net |

Ab Initio and Semi-Empirical Methods in Quinoline Research

Ab initio and semi-empirical methods are foundational computational techniques used to investigate the molecular structure, stability, and reactivity of quinoline and its derivatives. ijpras.comtku.edu.tw Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer high accuracy for calculating molecular properties. mpg.de Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are employed to obtain reliable predictions of geometries, energies, and spectroscopic parameters. ijpras.commpg.de For instance, ab initio calculations have been used to study the correlation between the charge distribution in quinoline derivatives and their biological interactions, such as with haematin. nih.gov

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them computationally less expensive and suitable for larger molecular systems. ijpras.comscirp.org Methods like AM1 and PM3 have been applied to study quinoline derivatives, for example, in investigating the photophysical properties of pyrazolo[3,4-b]quinoline derivatives for OLED applications. tku.edu.twtandfonline.com These methods are particularly useful for initial screenings of large numbers of compounds or for studying large and complex systems where ab initio methods would be computationally prohibitive. mpg.de

In the context of this compound, these methods would be invaluable. Ab initio calculations could provide a highly accurate determination of its ground-state geometry, vibrational frequencies, and electronic properties. mpg.de This data is essential for interpreting experimental spectroscopic results. Semi-empirical methods could be used to perform a broader exploration of its conformational landscape or to model its interactions in a biological environment. ijpras.comtku.edu.tw

A common approach in modern computational chemistry is to use a combination of methods. For example, a study on quinoline and its derivatives used both semi-empirical methods and DFT to investigate their structural and electronic properties as potential anti-malarial drugs. ijpras.com This tiered approach allows for a balance between computational cost and accuracy.

Table 2: Comparison of Computational Methods in Quinoline Research

| Method Type | Examples | Typical Applications in Quinoline Research | Strengths |

| Ab Initio | HF, MP2, CCSD(T) | High-accuracy geometry optimization, calculation of spectroscopic parameters, reaction mechanism studies. mpg.de | High accuracy, based on first principles. mpg.de |

| DFT | B3LYP, PBE | Calculation of electronic structure, NLO properties, HOMO-LUMO analysis, reaction pathways. researchgate.nettandfonline.com | Good balance of accuracy and computational cost. scirp.org |

| Semi-Empirical | AM1, PM3 | Screening of large molecules, study of photophysical properties, initial geometry optimization. tku.edu.twtandfonline.com | Computationally fast, suitable for large systems. ijpras.commpg.de |

The synergy between these computational methods provides a robust framework for the in-silico design and characterization of novel quinoline derivatives like this compound, paving the way for their synthesis and experimental validation for targeted applications.

Conclusion

4-Amino-6-bromoquinoline is a heterocyclic compound with significant potential in scientific research. Its well-defined synthesis and chemical properties, coupled with its versatility as a building block, have established its role in the development of new molecules for medicinal chemistry and materials science. As research continues to uncover the full potential of quinoline-based structures, the importance of this compound as a key synthetic intermediate is expected to grow.

Pharmacological and Biological Research on 4 Amino 6 Bromoquinoline Derivatives

Development of 4-Amino-6-bromoquinoline as a Scaffold for Bioactive Compounds

The this compound core serves as a versatile starting point for the synthesis of new bioactive compounds. nih.gov Its structure, featuring a quinoline (B57606) ring with an amino group at the 4-position and a bromine atom at the 6-position, allows for various chemical modifications. sigmaaldrich.com Researchers leverage this scaffold to synthesize derivatives with potential applications in treating diseases like malaria and cancer. nih.govnih.govwho.int

The bromine atom at the C-6 position is particularly significant. It can be activated by the introduction of other functional groups, such as a nitro group at the C-5 position, facilitating nucleophilic substitution reactions. semanticscholar.org This strategy allows for the attachment of various cyclic amines, like morpholine (B109124) and piperazine, to the quinoline core, yielding compounds with notable biological activities. nih.govsemanticscholar.org Furthermore, the bromine atom enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with intracellular targets. The larger atomic radius of bromine can also promote π-stacking interactions within the binding pockets of proteins, a critical feature for enzyme inhibitors.

The development of compounds from bromoquinolines has shown promise in creating derivatives with potent antiproliferative activities against various cancer cell lines. nih.gov The inherent versatility of the this compound scaffold continues to make it a valuable template in the ongoing search for novel therapeutic agents. nih.govnih.gov

Antimalarial Activity Studies of Quinoline Derivatives

The 4-aminoquinoline (B48711) class of drugs has long been a key weapon in the fight against malaria, especially infections caused by the Plasmodium falciparum parasite. However, the emergence of drug-resistant strains, particularly to the widely used chloroquine (B1663885), has necessitated the development of new and effective 4-aminoquinoline derivatives. who.int Research has focused on modifying the basic 4-aminoquinoline structure to overcome resistance mechanisms. nih.gov

Derivatives of 4-aminoquinoline are continuously being synthesized and evaluated for their activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govplos.orgresearchgate.net Studies have shown that certain synthetic 4-aminoquinoline derivatives are effective in vitro and can cure mice infected with Plasmodium bergheiin vivo. nih.gov The goal is to identify lead molecules that can be further developed to treat multidrug-resistant malaria. nih.gov

The primary mechanism of action for 4-aminoquinoline antimalarials involves the disruption of hemoglobin digestion by the parasite within the host's red blood cells. During its life cycle, the parasite breaks down hemoglobin, releasing heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the toxic heme into a non-toxic crystalline substance called hemozoin.

4-aminoquinolines exert their antimalarial effect by accumulating in the parasite's acidic digestive vacuole and inhibiting this hemozoin formation process. nih.govnih.gov The drugs are thought to form a complex with heme, preventing its polymerization into hemozoin. taylorandfrancis.com This leads to a buildup of toxic heme within the parasite, causing oxidative stress and ultimately leading to its death. nih.gov The terminal amino group of the 4-aminoquinoline structure is crucial for this activity, as it becomes protonated in the acidic vacuole, facilitating the drug's accumulation.

Drug resistance in P. falciparum is often linked to a reduced accumulation of the 4-aminoquinoline drug within the parasite. nih.govnih.gov This reduced accumulation in resistant strains is associated with decreased drug permeability rather than an enhanced efflux of the drug. nih.gov Mutations in parasite genes, such as pfcrt (P. falciparum chloroquine resistance transporter), are known to play a central role in this resistance mechanism. nih.govnih.gov Despite resistance, the 4-aminoquinoline scaffold remains a critical component in the design of new antimalarials, with research focusing on creating derivatives that can bypass these resistance mechanisms. plos.orgnih.gov

Anticancer and Antitumor Research

The quinoline scaffold is not only vital in antimalarial research but is also a "privileged structure" for developing anticancer agents. nih.gov Several clinical anticancer drugs, including Camptothecin and Topotecan, feature a quinoline ring system. researchgate.net Bromoquinolines, such as derivatives of this compound, are used as precursors to synthesize multifunctional quinoline compounds with promising anticancer properties. nih.gov The presence of the bromine atom is considered a favorable structural feature for exerting a strong anticancer effect. mdpi.com

Research has demonstrated that derivatives synthesized from bromoquinolines exhibit significant antiproliferative activity against a range of cancer cell lines. nih.govresearchgate.net These compounds are investigated for their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with key cellular processes necessary for tumor development. nih.govnih.gov

Numerous studies have evaluated the in vitro cytotoxic and anti-proliferative effects of this compound derivatives against various human cancer cell lines. These derivatives have shown significant inhibitory effects on cell lines such as breast cancer (MCF-7, MDA-MB-468), lung cancer (A549), cervical cancer (HeLa), colon cancer (HT29), and rat glioblastoma (C6). nih.govnih.govnih.gov

For example, certain brominated methoxyquinoline and nitrated bromoquinoline derivatives have demonstrated high anticancer activity, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the low microgram per milliliter range. researchgate.netnih.gov One study highlighted a series of 4-aminoquinoline derivatives that were effective against two human breast tumor cell lines, with one compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, being particularly potent against MDA-MB 468 cells. nih.gov Another study found that a 6-bromoquinoline (B19933) derivative was the most potent among a series of compounds tested against the DU-145 prostate cancer cell line. banglajol.info These findings underscore the potential of the 4-aminoquinoline scaffold as a template for developing new classes of anticancer agents. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Quinoline Derivatives This table is for illustrative purposes and combines data from multiple studies on various quinoline derivatives to show representative findings.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Bromoquinoline Derivative | MCF-7 (Breast) | 20.1 | |

| Bromoquinoline Derivative | A549 (Lung) | <22 | |

| Brominated Methoxyquinoline (Compound 11) | C6 (Glioblastoma) | 5.45-9.6 µg/mL | nih.govnih.gov |

| Brominated Methoxyquinoline (Compound 11) | HeLa (Cervical) | 5.45-9.6 µg/mL | nih.govnih.gov |

| Brominated Methoxyquinoline (Compound 11) | HT29 (Colon) | 5.45-9.6 µg/mL | nih.govnih.gov |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 (Breast) | Potent | nih.gov |

| Quinoline Derivative (91b1) | AGS (Gastric) | 4.28 µg/mL | mdpi.com |

| Quinoline Derivative (91b1) | KYSE150 (Esophageal) | 4.17 µg/mL | mdpi.com |

A key mechanism through which quinoline derivatives exert their anticancer effects is by inhibiting critical enzymes involved in cell signaling pathways that control proliferation and survival. The PI3K/Akt/mTOR pathway is a well-validated target in cancer therapy, and its dysregulation is common in many tumors. nih.gov

The quinoline structure has been identified as a valuable template for designing potent dual inhibitors of PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin). nih.gov Research has led to the discovery of 4-acrylamido-quinoline derivatives that show strong dual inhibitory activity. nih.gov The synthesis of these inhibitors often starts from precursors like 6-bromo-4-methylquinoline, which is converted to 6-bromoquinoline-4-carbaldehyde, a key intermediate for building the final inhibitor molecules. nih.gov These compounds are designed to fit into the active site of the PI3Kα enzyme, with modifications to the quinoline scaffold used to enhance binding affinity by exploiting interactions with surrounding amino acid residues. nih.gov

Beyond PI3K/mTOR, other enzyme targets for quinoline derivatives include topoisomerase I, a critical enzyme for DNA replication and repair. nih.govnih.gov Certain brominated quinoline derivatives have been shown to inhibit human topoisomerase I, highlighting another avenue through which these compounds can exert their anticancer effects. nih.govnih.gov

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a this compound derivative, binds to the three-dimensional structure of a protein target. nih.govnih.gov This analysis is crucial for understanding the mechanism of action at a molecular level and for rationally designing more potent and selective inhibitors. nih.govplos.org

In anticancer and antimalarial research, docking studies are used to simulate the interaction of quinoline derivatives with their target enzymes, such as PI3K, mTOR, topoisomerase I, or the parasitic enzyme P. falciparum dihydrofolate reductase (PfDHFR). nih.govnih.govnih.govnih.gov These studies help identify key interactions, including hydrogen bonds and hydrophobic or π-stacking interactions, between the ligand and the amino acid residues in the protein's binding pocket. nih.govembl.de For instance, the bromine atom on the quinoline ring can enhance π-stacking interactions, which is an important factor for kinase inhibitors.

The results from molecular docking provide insights into the structure-activity relationship (SAR), explaining why certain modifications to the quinoline scaffold lead to enhanced biological activity. nih.gov This information guides the synthesis of new derivatives with improved binding affinity and efficacy. nih.gov The analysis of protein-ligand interactions is a fundamental component of modern drug discovery, helping to refine lead compounds and predict their behavior before they are synthesized and tested in the lab. nih.govplos.org

Enzyme Inhibition Studies (e.g., PI3K/mTOR dual inhibition)

Antibacterial and Antiviral Investigations

Derivatives of 4-aminoquinoline have been a cornerstone of antimicrobial research for decades, and the inclusion of a bromine atom at the 6-position has been explored for its potential to modulate this activity. Studies indicate that this compound itself is utilized as an antituberculosis and antiviral agent. lookchem.com

Research into novel amino acid derivatives of quinolones has provided specific insights into the role of bromine substitution. In one study, a series of amino acid derivatives of 2-quinolones were synthesized and tested against several bacterial strains. mdpi.com The bromine-substituted compound 4a demonstrated a broad spectrum of activity but was somewhat less potent than its non-brominated analog, 3a . mdpi.com It exhibited moderate activity against Gram-positive bacteria but weaker activity against Gram-negative strains. mdpi.com The hydrolysis of the amino acid ester moiety to the corresponding carboxylic acid was found to be crucial for enhancing the antimicrobial effect. mdpi.com

Antibacterial Activity of a Bromo-Quinolone Derivative

Minimum Inhibitory Concentration (MIC) values for quinolone derivatives against various bacterial strains.

| Compound | E. coli MIC (mg/mL) | P. aeruginosa MIC (mg/mL) | S. aureus MIC (mg/mL) | B. subtilis MIC (mg/mL) |

|---|---|---|---|---|

| 3a (non-brominated analog) | 0.62 | 0.62 | 0.62 | 0.62 |

| 4a (bromine-substituted) | 1.25 | 2.5 | 0.62 | 0.62 |

In the realm of antiviral research, the 4-aminoquinoline scaffold has been a focus of renewed interest. Studies have shown that various derivatives possess potent antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. accscience.com Research has demonstrated that certain 4-aminoquinoline derivatives can effectively inhibit the replication of both wild-type and Omicron variants of SARS-CoV-2 in cell cultures with low cytotoxicity. accscience.com The antiviral activity of quinoline derivatives has also been investigated against other viruses, including orthopoxviruses, with some compounds like 2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid showing high activity. researchgate.net

Other Emerging Biological Activities

Beyond their antimicrobial effects, this compound and its analogs have been investigated for a variety of other biological activities, most notably as antimalarial and anticancer agents. The 4-aminoquinoline core is famously the basis for the antimalarial drug chloroquine. lookchem.com

The compound has also been explored for its potential in oncology. Research on the related compound 4-Bromoquinolin-6-amine has shown its potential to inhibit cell proliferation in different cancer cell lines. These cytotoxic effects are attributed to the molecule's ability to interact with specific cellular targets, potentially including key kinases involved in cell proliferation and survival pathways. Similarly, other studies on 6-amino-quinoline-5,8-dione derivatives have demonstrated potent cytotoxic activity. Furthermore, investigations into 2-Amino-6-bromoquinolin-3-ol have highlighted its antimycobacterial efficacy against M. tuberculosis, confirming that the presence of both amino and bromo groups is essential for its activity.

Cytotoxic Activity of 4-Bromoquinolin-6-amine

In vitro IC₅₀ values against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 0.69 - 22 |

| A549 | Lung Cancer | 0.69 - 22 |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the rational design of more potent and selective therapeutic agents. For 4-aminoquinoline derivatives, SAR studies have revealed that modifications to the quinoline ring system can have a significant impact on biological efficacy.

Impact of Substituent Modifications on Biological Efficacy

The nature and position of substituents on the quinoline core are determinant factors for the biological activity of these compounds. A key area of investigation has been the substituent at the 7-position (adjacent to the bromine in the target compound's class). A systematic study of 4-aminoquinolines with various substituents at the 7-position demonstrated that electron-withdrawing groups lower the pKa of both the quinoline ring nitrogen and the side-chain amino nitrogen. nih.gov This change in basicity directly affects the compound's ability to accumulate in the acidic food vacuole of the malaria parasite, a critical aspect of its mechanism of action. nih.gov The study found a direct correlation between the antiplasmodial activity and the compound's ability to inhibit β-hematin formation, which was in turn influenced by the electron-withdrawing capacity (Hammett constant) and lipophilicity of the 7-substituent. nih.gov

Other modifications have also been shown to be critical. For instance:

Side Chain Modification : In a series of antibacterial amino acid derivatives of quinolines, the hydrolysis of an amino acid ester to a carboxylic acid was shown to increase antimicrobial activity. mdpi.com

Aniline (B41778) Moiety Placement : In a study of isoquinoline (B145761) analogs, moving an aniline functional group from the 6-position to the 5- or 8-position on the quinoline scaffold resulted in a significant drop in affinity for the 5-HT3A receptor. acs.org

Heterocyclic Core : The replacement of a quinoline core with a quinazoline (B50416) scaffold while maintaining similar functional groups is a common strategy in medicinal chemistry, with studies on 6-bromo quinazoline derivatives showing that different substitutions can significantly affect anticancer activity. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Modern drug discovery often employs computational techniques like pharmacophore modeling to identify and optimize lead compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target.

This approach has been applied to quinoline-based compounds to design novel therapeutic agents. For example, pharmacophore modeling and in-silico combinatorial design have been used to identify potent antimalarial 4-anilinoquinolines. researchgate.net These computational models can be used as 3D queries to screen large virtual databases of compounds to find new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov This method is an efficient way to identify new potential leads for further development. nih.gov The process typically involves generating models based on known active ligands or the structure of the target protein-ligand complex. nih.gov These models are then validated by their ability to distinguish known active compounds from inactive "decoy" molecules before being used for large-scale virtual screening. nih.gov

Potential Applications in Advanced Materials Science

Quinoline (B57606) Derivatives in Optoelectronic Devices (e.g., OLEDs)

Quinoline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of optoelectronics. unesp.br Their inherent photophysical properties, which can be finely tuned through synthetic modification, make them excellent candidates for various applications, including organic light-emitting diodes (OLEDs). nih.gov The quinoline scaffold itself is a robust chromophore, and the introduction of different functional groups can modulate the electronic and luminescent characteristics of the resulting molecules. unesp.br

The general strategy for creating materials for OLEDs involves the design of molecules with specific energy levels for efficient charge injection, transport, and recombination to produce light. This often involves combining electron-donating and electron-accepting moieties within the same molecule. researchgate.net Quinoline derivatives can be tailored to function as electron-transporting materials, hole-transporting materials, or as fluorescent emitters in the emissive layer of an OLED. nih.govresearchgate.net

Research has shown that the position and nature of substituents on the quinoline ring are critical in determining the material's properties. For instance, the introduction of an amino group, particularly at the 6-position, has been shown to enhance fluorescence quantum yields in some quinoline systems. nih.gov Furthermore, quinoline derivatives have been successfully incorporated into the emissive layer of OLEDs, demonstrating their capability to produce light, with one study reporting on a 5,7-dibromo-8-hydroxyquinoline based device. researchgate.net The development of iridium(III) complexes with quinoline-based ligands has also been explored for creating highly efficient phosphorescent OLEDs. acs.org The versatility of quinoline chemistry allows for the synthesis of a wide array of derivatives with tailored photophysical properties, making them a continuing focus of research in the quest for next-generation display and lighting technologies. unesp.br

Role of 4-Amino-6-bromoquinoline in Functional Material Synthesis

While direct applications of this compound in advanced materials are not yet extensively documented, its chemical structure provides a clear blueprint for its potential utility as a versatile building block in the synthesis of functional organic materials. The strategic placement of the amino and bromo groups allows for a range of chemical modifications to create more complex, conjugated systems suitable for optoelectronic applications.

The general reactivity of bromoquinolines in forming advanced materials is well-established. For example, 6-bromoquinoline (B19933) has been used in palladium-catalyzed C-H arylation to create highly π-extended frameworks. atlantis-press.com Similarly, other bromo-substituted quinolines are key intermediates in the synthesis of materials for OLEDs and other optoelectronic devices. lookchem.comresearchgate.net Therefore, it is reasonable to project that this compound could be a valuable precursor for creating novel materials with tailored photophysical properties for applications in OLEDs, organic photovoltaics (OPVs), and chemical sensors. actascientific.com

Below is a data table illustrating the photophysical properties of related amino- and bromo-substituted quinoline derivatives, which provides context for the potential characteristics of materials synthesized from this compound.

| Compound Name | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Solvent |

| Aminoquinoline derivative | 375 | - | 0.6533 | Ethanol (B145695) |

| Dimethylamine quinoline derivative | 388 | - | 0.5770 | Ethanol |

| Dihydro-benzo[f]quinoline derivative | - | 455-458 | - | - |

| 5,6-Dihydro-benzo[a]acridine derivative | - | 468-490 | - | - |

| Green-emitting quinoline derivative | - | - | 0.78 | - |

This table presents data for related quinoline derivatives to illustrate the potential photophysical properties that could be achieved through the functionalization of this compound. The specific properties of materials derived from this compound would need to be determined experimentally.

Future Directions and Interdisciplinary Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Quinoline (B57606) Scaffolds

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of drugs based on the quinoline framework. nih.govmednexus.org These computational tools offer the potential to dramatically accelerate the identification of novel, potent, and selective quinoline derivatives.

Researchers are increasingly employing ML models to predict the biological activities of quinoline compounds. doaj.orgresearchgate.net For instance, quantitative structure-activity relationship (QSAR) models are being developed to correlate the molecular structures of quinoline derivatives with their inhibitory activity against specific targets, such as P-glycoprotein, a key player in multidrug resistance in cancer. nih.govnih.govbookpi.org One study successfully used a gradient boosting-based model to predict the activity of quinoline derivatives, achieving a high level of accuracy. nih.govbookpi.org

Green Chemistry Approaches in 4-Amino-6-bromoquinoline Synthesis

The synthesis of this compound and its analogs is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. researchgate.netijlpr.com This paradigm shift is moving away from traditional synthetic methods that often involve harsh conditions and expensive, toxic catalysts. nih.govacs.org

Key green chemistry strategies being explored include:

Microwave-assisted synthesis: This technique offers significant advantages over conventional heating, such as shorter reaction times and reduced energy usage. mdpi.comscilit.com Microwave-assisted methods have been successfully used to prepare 4-aminoquinoline (B48711) derivatives in high yields without the need for solvents or extensive purification. mdpi.comscilit.comresearchgate.netfrontiersin.org

Flow chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved efficiency, scalability, and safety. numberanalytics.comresearchgate.netresearchgate.net This technology has been applied to various quinoline syntheses, including photochemical processes that can produce grams of product per hour. researchgate.netucd.ie

Use of greener solvents and catalysts: Researchers are investigating the use of environmentally benign solvents like ethanol (B145695) and water, as well as eco-friendly catalysts such as ferric chloride (FeCl3·6H2O) and nanocatalysts, to make the synthesis of quinolines more sustainable. researchgate.netacs.orgtandfonline.com Catalyst-free techniques are also being developed. researchgate.net

These green approaches not only minimize the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective production of quinoline derivatives. researchgate.netfrontiersin.org

Advanced In Vivo Efficacy and Toxicity Profiling

To translate promising in vitro results into clinical success, robust in vivo evaluation is paramount. Advanced preclinical models and profiling techniques are crucial for accurately assessing the efficacy and safety of quinoline derivatives like this compound.

The development of more predictive animal models that better replicate human physiology is a key area of focus. mdpi.com This is critical for overcoming the translational challenges often encountered in drug development. mdpi.com Furthermore, sophisticated in vivo imaging techniques are being explored to visualize the distribution of quinoline-based drugs within an organism, providing valuable insights into their pharmacokinetic properties.

A significant aspect of preclinical assessment is toxicity profiling. The use of alternative models, such as the zebrafish model, is gaining traction for high-throughput screening of the potential toxicity of quinoline compounds. This approach can help to identify and mitigate safety concerns early in the development process. Pharmacokinetic/pharmacodynamic (PK/PD) modeling is another essential tool for understanding the relationship between drug concentration and its effect over time, which helps in optimizing dosing regimens for future clinical trials.

Exploration of Novel Therapeutic Targets for Quinoline Derivatives

The versatile quinoline scaffold continues to be explored for its potential against a wide array of diseases, with researchers actively seeking novel therapeutic targets. nih.govresearchgate.net Beyond their well-established roles as antimalarial and antibacterial agents, quinoline derivatives are showing promise in several other therapeutic areas. nih.govacs.orgresearchgate.net

Antiviral Agents: Quinoline derivatives have demonstrated potent activity against a broad spectrum of viruses, including Zika virus, Ebola virus, hepatitis C virus, and various coronaviruses. nih.govnih.govresearchgate.net The rigid, planar structure of the quinoline ring allows it to effectively intercalate into viral nucleic acids, disrupting viral replication. doi.org

Neurodegenerative Diseases: There is growing interest in the potential of quinoline compounds for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. walshmedicalmedia.comresearchgate.netnih.gov Some derivatives have been shown to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. walshmedicalmedia.com Radiolabeled quinolines are also being developed as imaging agents for the early detection of protein aggregates in the brain associated with these conditions. google.com

Anticancer Agents: The anticancer properties of quinolines are a major area of investigation. researchgate.netresearchgate.net Their structural similarity to purines allows them to fit into the nucleotide-binding pockets of enzymes involved in cancer progression. researchgate.net

The exploration of these and other novel targets, such as protein-protein interactions, will continue to drive the development of new quinoline-based therapeutics.

Development of New Catalytic Systems for Functionalization Reactions

The ability to selectively functionalize the quinoline ring is crucial for fine-tuning its biological activity. The development of new and efficient catalytic systems is a key enabler of this process, with a strong emphasis on C-H activation and photoredox catalysis. nih.govrsc.orgrsc.org

Transition metal catalysis, using metals such as rhodium, palladium, and copper, has become a powerful tool for the regioselective functionalization of quinolines. nih.govmdpi.comnih.gov These methods allow for the direct introduction of various functional groups at specific positions on the quinoline core, which would be difficult to achieve with conventional synthetic methods. nih.gov Recent advancements have focused on the use of more abundant and less toxic metals like cobalt, iron, and manganese. nih.govorganic-chemistry.org